hGAT1 Binding Affinity: Pentyl (butoxymethyl)carbamate vs. Clinical Benchmark Tiagabine
In a competitive MS binding assay using HEK293 cells expressing human GAT1, Pentyl (butoxymethyl)carbamate exhibited a Ki of 1,100 nM [1]. This represents approximately 65-fold weaker affinity compared to the clinically approved GAT1 inhibitor tiagabine, which demonstrates a Ki of 16.98 nM (pKi = 7.77) under comparable human recombinant GAT1 binding conditions [2]. While this large affinity gap precludes consideration of the compound as a potent GAT1 ligand, it establishes the molecule as a low-affinity tool compound or a negative control candidate for GAT1 transporter studies.
| Evidence Dimension | Binding affinity for human GAT1 (Ki) |
|---|---|
| Target Compound Data | Ki = 1,100 nM |
| Comparator Or Baseline | Tiagabine: Ki = 16.98 nM |
| Quantified Difference | ~65-fold weaker affinity for the target compound |
| Conditions | HEK293 cells expressing human recombinant GAT1; competitive MS binding assay |
Why This Matters
This quantitative affinity gap defines the compound's utility ceiling for neuroscience applications and enables rational selection as a low-affinity reference standard versus high-potency GAT1 inhibitors.
- [1] BindingDB. Entry BDBM50063508. Pentyl (butoxymethyl)carbamate Ki = 1,100 nM for human GAT1 (HEK293). View Source
- [2] ChEMBL. Tiagabine Ki = 16.98 nM for human recombinant GAT1 (CHEMBL3398500). Bioorg. Med. Chem. Lett. 2011, 21, 602–605. View Source
